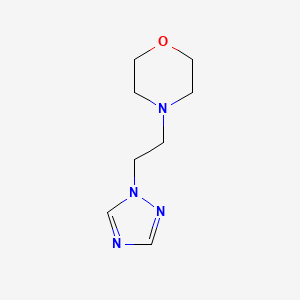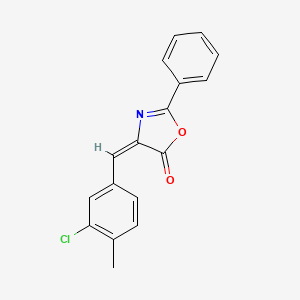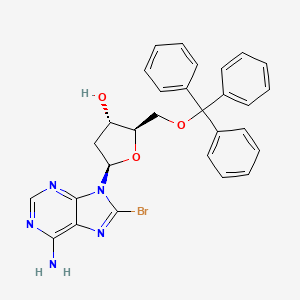
8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a brominated adenine derivative, attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Bromination of Adenine: Adenine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF).
Glycosylation: The brominated adenine is then glycosylated with a protected sugar derivative, such as a trityl-protected tetrahydrofuran, under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of the trityl protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dehalogenated or reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in targeting viral polymerases and cancer cell proliferation.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The bromine atom enhances its binding affinity to certain enzymes, such as viral polymerases, leading to the inhibition of viral replication. Additionally, its interaction with cellular enzymes can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Lacks the bromine atom, resulting in different biological activity.
(2R,3S,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and binding properties.
Uniqueness
The presence of the bromine atom in (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol enhances its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis in cancer cells compared to its analogs.
Propriétés
Numéro CAS |
18384-58-2 |
|---|---|
Formule moléculaire |
C29H26BrN5O3 |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C29H26BrN5O3/c30-28-34-25-26(31)32-18-33-27(25)35(28)24-16-22(36)23(38-24)17-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22-24,36H,16-17H2,(H2,31,32,33)/t22-,23+,24+/m0/s1 |
Clé InChI |
AOHQEZSNRSFXPM-RBZQAINGSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
SMILES canonique |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


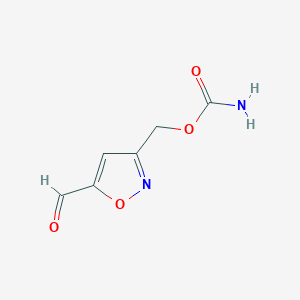
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
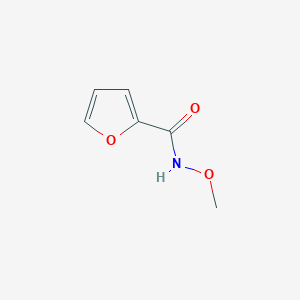
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

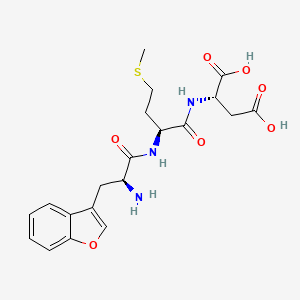
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
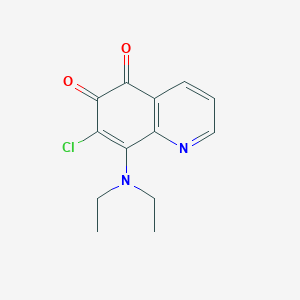
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
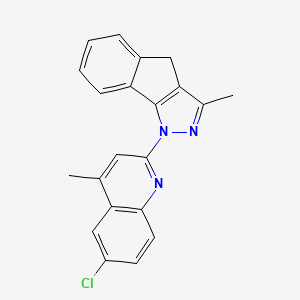
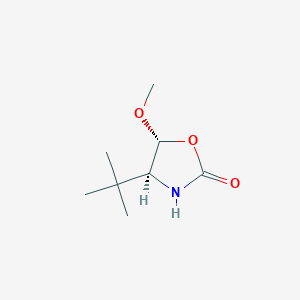
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
